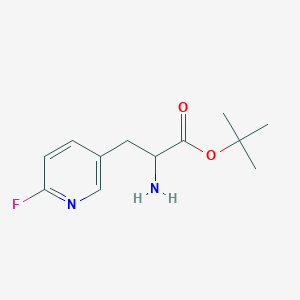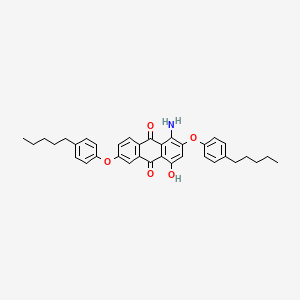
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes amino, hydroxy, and pentylphenoxy groups attached to an anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and hydrolysis reactions.
Attachment of Pentylphenoxy Groups: The final step involves the etherification of the hydroxy groups with 4-pentylphenol under basic conditions, typically using a base like potassium carbonate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the amino, hydroxy, and pentylphenoxy groups.
1,4-Diaminoanthraquinone: Contains amino groups but lacks the hydroxy and pentylphenoxy groups.
2,6-Dihydroxyanthraquinone: Contains hydroxy groups but lacks the amino and pentylphenoxy groups.
Uniqueness
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is unique due to the combination of functional groups attached to the anthracene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
91204-78-3 |
|---|---|
Fórmula molecular |
C36H37NO5 |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C36H37NO5/c1-3-5-7-9-23-11-15-25(16-12-23)41-27-19-20-28-29(21-27)36(40)32-30(38)22-31(34(37)33(32)35(28)39)42-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,38H,3-10,37H2,1-2H3 |
Clave InChI |
MXQDEPKODIGWSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=C(C=C5)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
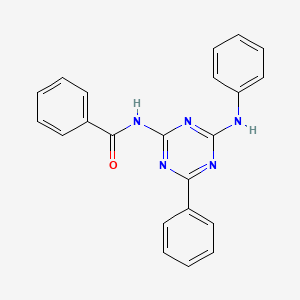

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)

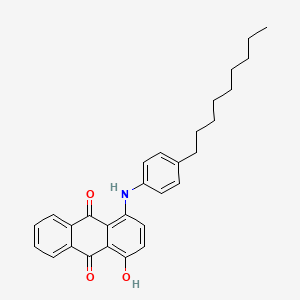

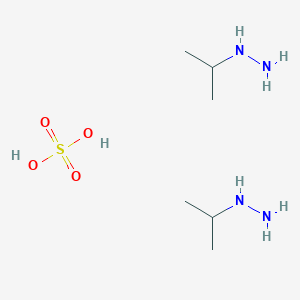
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
